molecular formula C8H16O2 B3275399 (z)-Oct-4-ene-1,8-diol CAS No. 62422-45-1

(z)-Oct-4-ene-1,8-diol

Cat. No.: B3275399
CAS No.: 62422-45-1
M. Wt: 144.21 g/mol
InChI Key: IPOOKKJSFZYCSH-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(z)-Oct-4-ene-1,8-diol is an organic compound characterized by the presence of a double bond between the fourth and fifth carbon atoms and hydroxyl groups attached to the first and eighth carbon atoms. This compound is part of the family of alkenes and diols, which are known for their diverse chemical reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (z)-Oct-4-ene-1,8-diol typically involves the selective reduction of an appropriate precursor. One common method is the partial hydrogenation of (z)-Oct-4-yne-1,8-diol using a Lindlar catalyst, which selectively reduces the triple bond to a double bond while preserving the hydroxyl groups. The reaction is usually carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of heterogeneous catalysts, such as palladium on carbon, can further enhance the efficiency and selectivity of the hydrogenation process.

Chemical Reactions Analysis

Types of Reactions

(z)-Oct-4-ene-1,8-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds, such as aldehydes or ketones, using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).

    Reduction: The double bond can be further reduced to a single bond using hydrogenation catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas with Pd/C catalyst at room temperature and atmospheric pressure.

    Substitution: SOCl2 in pyridine at 0°C to room temperature.

Major Products Formed

    Oxidation: Formation of (z)-Oct-4-ene-1,8-dione.

    Reduction: Formation of octane-1,8-diol.

    Substitution: Formation of (z)-Oct-4-ene-1,8-dichloride.

Scientific Research Applications

(z)-Oct-4-ene-1,8-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in biological pathways and as a building block for bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of (z)-Oct-4-ene-1,8-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the double bond can participate in π-π interactions or undergo further chemical modifications. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (z)-Oct-4-ene-1,8-dione: Similar structure but with carbonyl groups instead of hydroxyl groups.

    Octane-1,8-diol: Similar structure but with a saturated carbon chain.

    (z)-Oct-4-ene-1,8-dichloride: Similar structure but with chloride groups instead of hydroxyl groups.

Uniqueness

(z)-Oct-4-ene-1,8-diol is unique due to the presence of both a double bond and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

(Z)-oct-4-ene-1,8-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8-10/h1-2,9-10H,3-8H2/b2-1-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOOKKJSFZYCSH-UPHRSURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC=CCCCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C/C=C\CCCO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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